molecular formula C19H16ClN3OS B10811362 5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10811362
M. Wt: 369.9 g/mol
InChI Key: LWLHLXBBMNZGSC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16ClN3OS/c1-11-4-5-12(2)22(11)23-13(3)21-18-17(19(23)24)16(10-25-18)14-6-8-15(20)9-7-14/h4-10H,1-3H3

InChI Key

LWLHLXBBMNZGSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

Biological Activity

5-(4-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, which includes a thieno[2,3-d]pyrimidine core and various substituents, positions it as a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN4OSC_{15}H_{15}ClN_{4}OS, with a molecular weight of approximately 369.9 g/mol. Its structure features a chlorophenyl group and a dimethylpyrrole moiety, contributing to its biological activity. The thieno[2,3-d]pyrimidine framework is known for its involvement in various biological processes, making it an attractive scaffold for drug development.

Biological Activities

Research has indicated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thieno[2,3-d]pyrimidinones have been tested against Escherichia coli and Staphylococcus aureus, often showing effective minimum inhibitory concentrations (MIC) .
  • Anticancer Potential : The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cell proliferation in cancer cell lines .
  • Enzyme Inhibition : There is evidence that this class of compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Studies and Research Findings

  • Antimicrobial Screening : A study focusing on the antimicrobial activity of thieno[2,3-d]pyrimidinones revealed that several synthesized compounds exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The most potent compounds showed non-toxic profiles at doses up to 200 µmol/L .
  • Docking Studies : Computational studies have been performed to understand the interaction of these compounds with protein targets. For example, docking studies indicated favorable binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .
  • Toxicity Assessment : Toxicity evaluations using hemolytic assays indicated that several derivatives of thieno[2,3-d]pyrimidinones were non-toxic at therapeutic concentrations, highlighting their safety profile for potential medicinal use .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureKey FeaturesBiological Activity
5-(Phenyl)-3-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidinSimilar thieno structureLacks chlorine substitutionModerate antimicrobial activity
6-(4-Chlorophenyl)-2-methylthieno[2,3-c]pyridineRelated heterocyclic frameworkDifferent nitrogen placementAnticancer activity reported
7-(4-Bromophenyl)-6-methylthieno[2,3-b]pyridineHalogenated variantBromine instead of chlorineSignificant enzyme inhibition

This comparative analysis illustrates the unique position of this compound within its chemical class.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including thieno[2,3-d]pyrimidinones, exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidinones showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of studies have shown that thieno[2,3-d]pyrimidine derivatives possess antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell walls, leading to cell death. In vitro tests against pathogens such as Staphylococcus aureus and Candida albicans have shown promising results .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. Histological analysis revealed increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

Compound NameAnticancer IC50 (µM)MIC against E. coli (µg/mL)
Compound A1032
Compound B1564
Compound C816

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